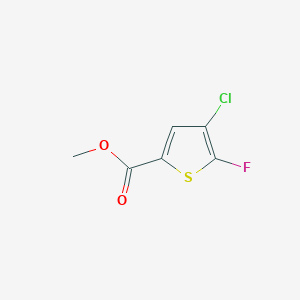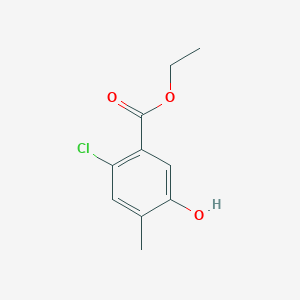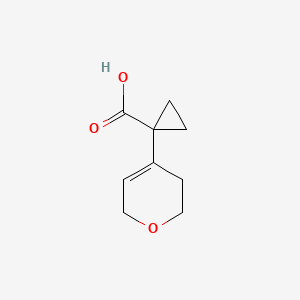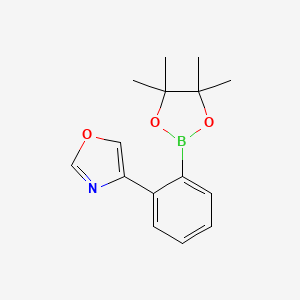
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common approach includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions and multicomponent reactions to improve yield and selectivity. These methods are designed to be environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Iodo- or chloro-substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a different nitro group position.
5-Bromo-2-methyl-7-nitroisoquinoline: Lacks the tetrahydro ring, offering different chemical properties.
Uniqueness
5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11BrN2O2 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
5-bromo-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-3-2-9-7(6-12)4-8(13(14)15)5-10(9)11/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
PBVREERWQHRBDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C=C(C=C2Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)


![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)


![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)

